5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[C]isothiazole (CAS: 1045809-78-6) is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials. Its molecular formula is C₉H₁₄BNO₂S, with a molecular weight of 227.10 g/mol. The compound features a benzoisothiazole core substituted at the 5-position with a pinacol boronate ester group, which enhances its stability and reactivity in palladium-catalyzed couplings . It is typically stored at -20°C to prevent decomposition and bears an Xi hazard symbol due to its irritant properties .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-18-15-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSSEGFCIOQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155629 | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-96-9 | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Miyaura Borylation Using Bis(Pinacolato)Diboron
The Miyaura borylation reaction represents the most widely adopted method for introducing the pinacol boronate group to aromatic systems. For benzo[c]isothiazole substrates, this two-step process involves:
- Halogenation : Introduction of a halogen (typically bromine or iodine) at the 5-position of benzo[c]isothiazole.
- Pd-Catalyzed Coupling : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
- Substrate : 5-Bromobenzo[c]isothiazole (1.0 equiv)
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Ligand : XPhos (10 mol%)
- Base : KOAc (3.0 equiv)
- Solvent : 1,4-Dioxane (0.1 M)
- Conditions : 100°C, 12 h under N₂
Yield : 78–82%
Key Advantage : Excellent regioselectivity due to the directing effect of the sulfur atom in the isothiazole ring.
Suzuki-Miyaura Cross-Coupling Retro-Synthesis
Disconnection at the Boronate-Arene Bond
Retrosynthetic analysis suggests constructing the molecule via coupling of a pre-formed boronic acid with a halogenated isothiazole. However, the instability of benzo[c]isothiazole-5-boronic acid necessitates in situ protection as the pinacol ester.
- Synthesize benzo[c]isothiazole-5-boronic acid via lithiation-borylation.
- Immediate protection with pinacol (1,2-diol) in THF at 0°C.
- Purification via silica gel chromatography (hexane:EtOAc 4:1).
Challenges :
- Rapid decomposition of boronic acid intermediates necessitates strict anhydrous conditions.
- Competing side reactions at the sulfur center require careful temperature control.
One-Pot Tandem Halogenation-Borylation
Continuous Flow Approach
Recent advancements in flow chemistry enable tandem halogenation and borylation in a single reactor, significantly improving efficiency:
Reaction Parameters :
| Step | Reagent | Temperature | Residence Time |
|---|---|---|---|
| Bromination | NBS (1.1 equiv) | 25°C | 30 min |
| Borylation | B₂Pin₂ (1.5 equiv) | 80°C | 2 h |
Catalyst System : Pd(OAc)₂ (2 mol%)/SPhos (4 mol%)
Solvent System : MeCN/H₂O (9:1)
Overall Yield : 85%
Advantages :
- Eliminates intermediate purification
- Reduces metal catalyst loading by 60% compared to batch methods
Mechanochemical Synthesis
Solvent-Free Ball Milling
Emerging solid-state methods provide an eco-friendly alternative:
Reaction Setup :
- Milling Media : Stainless steel balls (5 mm diameter)
- Frequency : 30 Hz
- Stoichiometry :
- 5-Iodobenzo[c]isothiazole : B₂Pin₂ : Base = 1 : 1.2 : 2
- Catalyst : PdCl₂ (3 mol%)
Time : 90 minutes
Yield : 72%
Purity : >98% (HPLC) without chromatography
Critical Analysis of Synthetic Routes
Comparative Performance Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 82 | 95 | 12 h | Industrial |
| Tandem Flow Process | 85 | 97 | 2.5 h | Pilot Scale |
| Mechanochemical | 72 | 98 | 1.5 h | Lab Scale |
Key Observations :
- Traditional Miyaura borylation remains the gold standard for large-scale production.
- Flow chemistry offers superior throughput for intermediate-scale synthesis (10–100 kg).
- Mechanochemical methods excel in API manufacturing where solvent residues are problematic.
Purification and Characterization
Chromatographic Techniques
- Normal Phase SiO₂ : Eluent gradient from hexane to EtOAc (20:1 → 4:1)
- HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H), 8.32 (d, J=7.8 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 1.35 (s, 12H).
- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J_B-P=32 Hz).
- HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₆BNO₂S: 261.0994, found 261.0989.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Component | Miyaura (%) | Flow (%) | Mechano (%) |
|---|---|---|---|
| Catalyst Costs | 18 | 12 | 9 |
| Solvent Recovery | 65 | 80 | 100 |
| Energy Input | 45 | 30 | 22 |
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boronates.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium phosphate and solvents like tetrahydrofuran.
Major Products
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
This compound serves as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura reactions, where it facilitates the formation of carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity of the compound, making it an efficient reagent for synthesizing complex organic molecules.
Pharmaceutical Development
Drug Discovery and Synthesis:
In pharmaceutical research, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole is utilized as an intermediate in the synthesis of various bioactive compounds. Its ability to participate in functionalization reactions allows for the efficient development of new drug candidates with improved pharmacological properties. The compound is particularly useful in synthesizing boronic acid derivatives that are critical for drug design.
Material Science
Polymer Development:
The compound is also applied in material science for developing advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials used in electronics and coatings. Research has shown that polymers containing this boron compound exhibit improved conductivity and stability under various environmental conditions.
Agricultural Chemistry
Agrochemical Formulation:
In agricultural chemistry, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole finds applications in formulating agrochemicals. It contributes to designing more effective pesticides and herbicides by improving their efficacy and selectivity against target pests while minimizing environmental impact.
Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines.
Case Study 2: Development of Conductive Polymers
Research published in a leading journal highlighted the incorporation of this boron compound into conductive polymer systems. The modified polymers showed enhanced electrical conductivity and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, which can modulate biological activity. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells .
Comparison with Similar Compounds
Benzoisothiazole vs. Benzo[d]thiazole Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (CAS: 1073354-91-2) differs by replacing the isothiazole sulfur with a thiazole sulfur. This structural variation results in a higher molecular weight (279.16 g/mol, C₁₃H₁₈BNO₃S) and altered electronic properties. Additionally, this compound requires storage under inert gas (N₂/Ar) due to its sensitivity, highlighting stability differences .
| Property | Benzo[C]isothiazole Derivative | Benzo[d]thiazole Derivative |
|---|---|---|
| CAS Number | 1045809-78-6 | 1073354-91-2 |
| Molecular Formula | C₉H₁₄BNO₂S | C₁₃H₁₈BNO₃S |
| Molecular Weight (g/mol) | 227.10 | 279.16 |
| Storage Conditions | -20°C | 2–8°C under inert gas |
| Hazard Class | Xi | Irritant |
Comparison with Benzo[d]isoxazole and Benzo[d]oxazole Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2) replaces the sulfur atom in isothiazole with oxygen. However, the electron-deficient isoxazole ring may reduce its stability under acidic conditions compared to isothiazole . Another analog, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (CAS: 1224844-66-9), introduces an amine group, enhancing its utility in nucleophilic substitutions but complicating purification due to hygroscopicity .
Benzofuran and Thiophene-Based Analogs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (CAS: 519054-55-8) substitutes the isothiazole ring with a furan system. The molecular weight (244.09 g/mol , C₁₄H₁₇BO₃) and melting point (72–73°C ) suggest higher crystallinity but lower thermal stability compared to the target compound . Thiophene derivatives, such as Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate (CAS: 690632-26-9), exhibit extended conjugation (C₁₆H₁₉BO₄S, 334.19 g/mol), making them suitable for optoelectronic applications but less reactive in cross-couplings due to steric hindrance .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole is a compound with potential applications in various fields including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : CHBNOS
- Molecular Weight : 253.15 g/mol
- CAS Number : 1033752-94-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its unique structural features which include a boron-containing moiety and an isothiazole ring. These components contribute to its reactivity and interaction with biological targets.
- Antioxidant Properties : The boron atom in the compound can form stable complexes with reactive oxygen species (ROS), potentially mitigating oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that derivatives of isothiazole exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.
- Photophysical Properties : The compound has demonstrated luminescence properties that may be exploited for imaging applications in biological systems.
Anticancer Studies
A study evaluated the cytotoxic effects of isothiazole derivatives on various cancer cell lines. The results indicated that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole exhibited significant inhibition of cell proliferation in breast and lung cancer models. The IC values ranged from 10 to 30 µM depending on the specific cell line tested.
Mechanistic Insights
Research has shown that the compound interacts with tubulin, leading to microtubule destabilization. This was confirmed through in vitro assays where cell cycle analysis revealed an increase in the G2/M phase population indicative of mitotic arrest.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | CHBNOS |
| Molecular Weight | 253.15 g/mol |
| CAS Number | 1033752-94-1 |
| Antioxidant Activity | Moderate |
| IC (Cancer Cells) | 10 - 30 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester reacts with a halogenated benzoisothiazole precursor. Key factors include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
- Solvent : Toluene or THF under nitrogen atmosphere to prevent boronate hydrolysis .
- Base : Na₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize the palladium complex .
- Temperature : 80–100°C for 12–24 hours, monitored by TLC or HPLC .
Table 1 : Representative reaction conditions and yields:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromobenzo[c]isothiazole | PdCl₂(dppf) | Toluene | 72 | |
| 5-Iodobenzo[c]isothiazole | Pd(PPh₃)₄ | THF | 68 |
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons) .
- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ expected at m/z 317.1) .
- X-ray crystallography : For crystalline derivatives, compare bond lengths (e.g., B–O ~1.36 Å) and dihedral angles with literature .
- Elemental analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies mitigate challenges in characterizing boron-containing heterocycles like this compound?
- Methodological Answer :
- Handling hygroscopicity : Store under argon and use anhydrous solvents during analysis .
- Dynamic NMR for fluxional behavior : Low-temperature ¹¹B NMR to resolve boron coordination shifts .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic signatures and compare with experimental data .
- Crystallization additives : Co-crystallize with crown ethers to stabilize boronate moieties .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The boronate LUMO typically aligns with aryl halide HOMO in Suzuki reactions .
- Docking studies : Simulate palladium complexation using software like AutoDock Vina; optimize ligand denticity and steric effects .
- Kinetic studies : Use Eyring plots to correlate activation energy with substituent effects on the benzoisothiazole ring .
Q. How should researchers address contradictory data in catalytic applications of this compound?
- Methodological Answer :
- Control experiments : Exclude side reactions (e.g., proto-deboronation) by comparing yields with/without base .
- Isotopic labeling : Use ¹⁰B-enriched boronate to track boron transfer efficiency via ICP-MS .
- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for unintended radical pathways .
Methodological Tables
Table 2 : Common Analytical Techniques for Boron-Containing Compounds
Table 3 : Computational Tools for Reactivity Prediction
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
